3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one

Catalog No.
S3213938
CAS No.
6468-62-8
M.F
C18H16O5
M. Wt
312.321
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one

CAS Number

6468-62-8

Product Name

3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one

IUPAC Name

3-(2,5-dimethoxyphenyl)-7-methoxychromen-2-one

Molecular Formula

C18H16O5

Molecular Weight

312.321

InChI

InChI=1S/C18H16O5/c1-20-12-6-7-16(22-3)14(9-12)15-8-11-4-5-13(21-2)10-17(11)23-18(15)19/h4-10H,1-3H3

InChI Key

ZHNGDDANTSTKGG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OC)OC2=O

solubility

not available
  • Antioxidant Activity: Chromones, like DMC, possess phenolic rings which can function as antioxidants. Antioxidants are compounds that can scavenge free radicals, which are molecules that can damage cells. Research suggests that antioxidants may be beneficial for a variety of health conditions [].
  • Antimicrobial Activity: Some chromones have been shown to exhibit antimicrobial activity against bacteria and fungi []. This suggests that DMC could be a potential target for research into new antimicrobial agents.

3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromones, which are characterized by a benzopyranone structure. This compound features a methoxy group at the 7-position and a dimethoxyphenyl group at the 3-position. The presence of these substituents contributes to its unique chemical properties and potential biological activities. Chromones are known for their diverse applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.

The reactivity of 3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one can be attributed to its functional groups. It can undergo several types of reactions, including:

  • Electrophilic Aromatic Substitution: The methoxy groups on the phenyl ring can activate the aromatic system, making it susceptible to electrophilic attack.
  • Nucleophilic Substitution: The carbonyl group in the chromone structure can participate in nucleophilic addition reactions.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form more complex structures, often leading to derivatives with enhanced biological activity .

Research has indicated that 3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one possesses various biological activities:

  • Antioxidant Properties: Compounds with similar structures have shown significant antioxidant activity, which may help in mitigating oxidative stress-related diseases.
  • Anticancer Activity: Some studies suggest that chromone derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Inhibition: Certain derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases .

The synthesis of 3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one typically involves the following steps:

  • Formation of Chromone Core: The initial step involves synthesizing the chromone backbone through cyclization reactions of appropriate precursors such as phenolic compounds and α,β-unsaturated carbonyl compounds.
  • Substitution Reactions: The introduction of the 2,5-dimethoxyphenyl group can be achieved via nucleophilic substitution or coupling reactions with suitable aryl halides.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound suitable for further studies .

3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one has potential applications in various fields:

  • Pharmaceuticals: Its biological activity suggests potential use in drug development for treating conditions like cancer or neurodegenerative disorders.
  • Cosmetics: Due to its antioxidant properties, it may find applications in cosmetic formulations aimed at skin protection.
  • Agriculture: Compounds with similar structures have been studied for their potential as natural pesticides or herbicides .

Interaction studies involving 3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one focus on its binding affinity with biological targets. For instance:

  • Protein Binding Studies: Investigating how this compound interacts with target proteins can provide insights into its mechanism of action.
  • Synergistic Effects: Combining this compound with other drugs may enhance therapeutic efficacy or reduce side effects.

Such studies are crucial for understanding its pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with 3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one. Notable examples include:

Compound NameStructure FeaturesBiological Activity
7-Methoxy-4-methylcoumarinMethoxy and methyl groupsAntioxidant and anticancer
6-HydroxychromoneHydroxy group on the chromone ringAnticancer and anti-inflammatory
4-MethylumbelliferoneMethyl group and umbelliferone structureAntioxidant and enzyme inhibition

Uniqueness

The uniqueness of 3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one lies in its specific substitution pattern, which may enhance its biological activity compared to other chromones. The presence of two methoxy groups on the phenyl ring could potentially increase lipophilicity and bioavailability, making it a candidate for further pharmacological studies .

Pechmann Condensation-Based Approaches for Chromone Core Formation

The Pechmann condensation, traditionally employed for coumarin synthesis, has been adapted to construct the chromone scaffold of 3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one. This reaction involves the acid-catalyzed cyclization of phenols with β-keto esters to form the benzopyranone backbone. For the target compound, 3-methoxyphenol serves as the phenolic component, while ethyl acetoacetate or a modified β-keto ester introduces the requisite acetyl group at the 3-position.

The choice of catalyst critically influences regioselectivity and yield. Concentrated sulfuric acid, a classical Pechmann catalyst, facilitates the formation of 7-methoxy-2H-chromen-2-one at elevated temperatures (80–100°C). However, heterogeneous acid catalysts, such as phosphotungstic acid-supported silica, have demonstrated superior performance by minimizing side reactions and enabling catalyst reuse. A comparative analysis of catalytic systems is provided in Table 1.

Table 1: Catalytic Systems for Pechmann Condensation

CatalystTemperature (°C)Yield (%)Reference
H2SO4 (conc.)8065
Montmorillonite K-1012082
Nafion/silica nanocomposite9078

Post-condensation modifications introduce the 2,5-dimethoxyphenyl group at the 3-position. Friedel-Crafts alkylation, using 2,5-dimethoxybenzyl chloride in the presence of AlCl3, achieves this functionalization efficiently. Alternatively, Suzuki-Miyaura coupling with 2,5-dimethoxyphenylboronic acid offers a transition-metal-catalyzed route, though this requires palladium-based catalysts and inert conditions.

Click Chemistry Applications in Functional Group Incorporation

Click chemistry, renowned for its modularity and high efficiency, has been explored for introducing the 2,5-dimethoxyphenyl moiety. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables the grafting of functionalized aryl groups onto preformed chromones. For instance, propargyl-modified 7-methoxy-2H-chromen-2-one reacts with 2,5-dimethoxyphenyl azide under mild conditions (room temperature, aqueous ethanol) to yield the target compound with >85% efficiency.

While this approach minimizes byproducts, its applicability depends on prior functionalization of the chromone core with alkyne or azide groups. Recent studies highlight the use of Sonogashira coupling to install terminal alkynes at the 3-position, followed by CuAAC for aryl group incorporation. This two-step strategy enhances flexibility in designing chromone derivatives with diverse substituents.

Solid Acid-Catalyzed Heterogeneous Synthesis Strategies

Solid acid catalysts address environmental and practical limitations of homogeneous systems. Zeolites, ion-exchange resins, and sulfated zirconia have been employed in Pechmann condensations to synthesize the chromone core. For example, Amberlyst-15, a macroreticular ion-exchange resin, catalyzes the reaction between 3-methoxyphenol and ethyl acetoacetate at 100°C, yielding 7-methoxy-2H-chromen-2-one with 88% efficiency and six reusable cycles without significant activity loss.

Table 2: Performance of Solid Acid Catalysts

CatalystSurface Area (m²/g)Yield (%)Reusability
Zeolite Y780755 cycles
Sulfated zirconia120827 cycles
Polyaniline sulfate45684 cycles

Heterogeneous catalysis also streamlines the introduction of the 2,5-dimethoxyphenyl group. Alumina-supported boron trifluoride (BF3/Al2O3) facilitates Friedel-Crafts alkylation at 80°C, achieving 90% conversion while avoiding aqueous workup.

Microwave-Assisted Optimization of Coumarin Derivative Production

Microwave irradiation revolutionizes synthesis by reducing reaction times from hours to minutes. In the Pechmann condensation, microwave-assisted heating (100 W, 120°C) completes the cyclization of 3-methoxyphenol and ethyl acetoacetate in 15 minutes, compared to 8 hours under conventional heating. This method enhances yield (92%) and purity by suppressing decomposition pathways.

Subsequent functionalization steps also benefit from microwave acceleration. The Friedel-Crafts alkylation of 7-methoxy-2H-chromen-2-one with 2,5-dimethoxybenzyl chloride, conducted under microwave irradiation (80°C, 10 minutes), achieves 94% yield versus 70% in traditional thermal conditions.

Table 3: Conventional vs. Microwave-Assisted Synthesis

ParameterConventionalMicrowave
Reaction time8 h15 min
Yield (%)6592
Energy consumptionHighLow

MAO-B Inhibition for Neurodegenerative Disease Applications

The compound demonstrates nanomolar MAO-B inhibition (IC$${50}$$ = 2.1 nM), surpassing selegiline’s activity (IC$${50}$$ = 12 nM) [5]. Quantum mechanical calculations reveal its 3-arylcoumarin scaffold adopts a planar conformation that optimally fills MAO-B’s substrate cavity, with key interactions:

  • Hydrogen bonding between 7-methoxy oxygen and Cys172 (distance: 2.3 Å)
  • π-cation interaction of dimethoxyphenyl ring with FAD cofactor (binding energy: -11.7 kcal/mol) [5]

In Parkinsonian Caenorhabditis elegans models, structural hybrids increase dopamine levels by 38% and reduce α-synuclein aggregation by 67% through DAF-16/FOXO pathway activation [8]. The dimethoxy configuration enhances blood-brain barrier permeability (PAMPA-BBB $$ Pe = 12.1 \times 10^{-6} \, \text{cm/s} $$) compared to non-methoxylated analogs ($$ Pe = 4.3 \times 10^{-6} \, \text{cm/s} $$) [2] [5].

MAO-B InhibitorIC$$_{50}$$ (nM)Selectivity (MAO-B/MAO-A)
3-(2,5-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one2.1480
Selegiline1215
Safinamide850

SARS-CoV-2 Multi-Target Interaction Mechanisms

Molecular docking identifies 3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one as a multi-target SARS-CoV-2 inhibitor:

  • 3CLpro inhibition: Binds catalytic dyad His41-Cys145 (ΔG = -11.5 kcal/mol) with stronger affinity than ritonavir (-10.2 kcal/mol) [6]
  • Spike protein interaction: Disrupts ACE2 binding via allosteric modulation of receptor-binding domain (MM-PBSA energy: -102.4 kJ/mol) [6]
  • PLpro inhibition: Blocks deubiquitination activity through Tyr268 π-stacking (distance: 3.8 Å) [6]

QM/MM simulations show the dimethoxyphenyl group undergoes conformational flipping to accommodate 3CLpro’s S4 pocket, while the chromenone core maintains stable hydrogen bonds with Gly143 and Ser144 [6]. This dual protease inhibition reduces viral replication efficiency by 89% in Vero E6 cells at 10 μM concentration [6].

Antioxidant Capacity via Radical Scavenging Pathways

The compound exhibits differential radical neutralization capabilities:

Radical SpeciesScavenging IC$$_{50}$$ (μM)Mechanism
DPPH14.2HAT from 7-OCH$$_3$$ to radical
Hydroxyl28.7Electron donation via phenyl ring
Superoxide42.9Chelation-mediated disproportionation

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level reveal:

  • Low bond dissociation enthalpy for 7-OCH$$_3$$ (BDE = 78.3 kcal/mol) facilitates hydrogen atom transfer
  • High spin density on C3 (0.42) enables radical adduct formation [7]

In streptozotocin-induced diabetic mice, the compound reduces oxidative stress markers by 58% (malondialdehyde) and increases endogenous antioxidants by 2.3-fold (glutathione peroxidase) [7]. The 2,5-dimethoxy substitution enhances lipid solubility (logP = 2.8), enabling cellular uptake 3.1-fold greater than hydrophilic antioxidants like ascorbic acid [7].

The positioning of methoxy substituents on the coumarin scaffold exerts profound effects on pharmacokinetic properties, particularly bioavailability. The 7-methoxy position represents the most favorable substitution pattern for optimal bioavailability in coumarin derivatives [1]. This positioning enhances lipophilicity while maintaining optimal membrane permeability characteristics, resulting in bioavailability scores ranging from 70-90% protein binding capacity [2].

The impact of methoxy group positioning on bioavailability follows distinct patterns based on electronic and steric considerations. At the 7-position, methoxy substitution provides an optimal balance between lipophilicity enhancement and metabolic stability. This positioning reduces first-pass metabolism through hepatic cytochrome P450 enzymes, particularly CYP2A6, which is responsible for coumarin metabolism [1]. The 7-methoxy configuration facilitates passive diffusion across biological membranes due to increased partition coefficients while maintaining sufficient polarity for dissolution.

Comparative analysis reveals that 6-methoxy substitution demonstrates moderate bioavailability enhancement with increased metabolic stability compared to unsubstituted coumarins. The 6-position shows enhanced resistance to enzymatic degradation, contributing to improved pharmacokinetic profiles [3]. However, this positioning results in slightly reduced membrane permeability compared to 7-methoxy derivatives.

Multiple methoxy substitutions, particularly 5,7-dimethoxy and 6,7-dimethoxy patterns, significantly enhance bioavailability through increased lipophilicity and reduced first-pass metabolism. These configurations demonstrate protein binding percentages of 85-97% and 80-95% respectively [2]. The enhanced lipophilicity facilitates cellular uptake while the dual substitution pattern provides protection against metabolic degradation at multiple sites.

The 2,5-dimethoxyphenyl substitution at the 3-position of the coumarin core introduces variable bioavailability effects dependent on the overall molecular architecture. This substitution pattern enhances lipophilicity while potentially affecting conformational flexibility, leading to bioavailability ranges of 60-85% protein binding [2]. The phenyl ring orientation influences the overall pharmacokinetic profile through modulation of hydrophobic interactions and membrane permeability characteristics.

PositionBioavailability EffectLipophilicity ImpactMembrane PermeabilityMetabolic StabilityFirst Pass MetabolismProtein Binding
3-positionModerateIncreasedEnhancedModerateModerate60-80%
4-positionLowModerateModerateLowHigh40-60%
6-positionModerateIncreasedEnhancedEnhancedModerate65-85%
7-positionHighOptimalOptimalOptimalLow70-90%
8-positionLowModerateModerateModerateHigh50-70%
5,7-dimethoxyEnhancedSignificantly IncreasedHighHighReduced85-97%
6,7-dimethoxyEnhancedIncreasedHighHighReduced80-95%
2,5-dimethoxyVariableIncreasedEnhancedVariableModerate60-85%

Phenyl Ring Substitution Patterns and Target Affinity

The substitution patterns on the phenyl ring at the 3-position of coumarin derivatives critically influence target affinity through modulation of binding interactions, selectivity indices, and molecular recognition properties. The 2,5-dimethoxyphenyl substitution pattern exhibits superior target affinity characteristics with binding energies of -9.3 kcal/mol and selectivity indices of 4.8 [4].

Molecular docking studies reveal that the 2,5-dimethoxy configuration optimizes hydrophobic interactions with target binding sites through enhanced van der Waals contacts and improved geometric complementarity. This substitution pattern facilitates very strong hydrophobic interactions while maintaining excellent π-π stacking capabilities with aromatic residues in enzyme active sites [5] [6]. The spatial arrangement of methoxy groups at the 2- and 5-positions creates an optimal electronic environment for target recognition.

The para-dimethoxy substitution pattern demonstrates high target affinity with binding energies of -8.5 kcal/mol and selectivity indices of 3.2. This configuration provides strong hydrophobic interactions and excellent π-π stacking properties while maintaining low conformational flexibility [4]. The symmetrical arrangement of methoxy groups enhances binding predictability and reduces entropic penalties associated with target binding.

Meta-dimethoxy substitution patterns exhibit moderate target affinity with binding energies of -7.2 kcal/mol. The asymmetric nature of this substitution leads to moderate hydrophobic interactions and good π-π stacking capabilities, though with increased conformational flexibility that may reduce binding specificity [4]. The electronic effects of meta-substitution create intermediate binding characteristics suitable for selective target recognition.

Ortho-dimethoxy substitution patterns show reduced target affinity with binding energies of -6.1 kcal/mol due to steric hindrance effects. The proximity of methoxy groups in adjacent positions creates conformational constraints that impair optimal binding orientations [4]. This substitution pattern results in weak hydrophobic interactions and poor π-π stacking capabilities, leading to reduced selectivity indices of 1.4.

The 3,5-dimethoxy configuration demonstrates high target affinity with binding energies of -8.1 kcal/mol and selectivity indices of 3.0. This substitution pattern provides strong hydrophobic interactions and good π-π stacking properties while maintaining moderate conformational flexibility [4]. The electronic distribution in the 3,5-pattern creates favorable binding conditions for target recognition.

Substitution PatternTarget AffinityBinding Energy (kcal/mol)Selectivity IndexHydrophobic Interactionsπ-π StackingConformational Flexibility
Para-dimethoxyHigh-8.53.2StrongExcellentLow
Meta-dimethoxyModerate-7.22.1ModerateGoodModerate
Ortho-dimethoxyLow-6.11.4WeakPoorHigh
2,5-dimethoxyVery High-9.34.8Very StrongExcellentLow
3,5-dimethoxyHigh-8.13.0StrongGoodModerate
2,4-dimethoxyModerate-7.02.0ModerateFairHigh
3,4-dimethoxyHigh-8.02.8StrongGoodModerate
2,3-dimethoxyModerate-6.81.8ModerateFairHigh

Hydrogen Bond Donor/Acceptor Configuration Optimization

The optimization of hydrogen bond donor and acceptor configurations represents a critical aspect of coumarin structure-activity relationships, directly influencing binding affinity, pharmacokinetic properties, and therapeutic efficacy. The strategic placement of hydrogen bonding functional groups determines the molecular recognition patterns and biological activity profiles of coumarin derivatives.

The 7-hydroxyl donor configuration demonstrates strong hydrogen bonding capabilities with binding affinity enhancements classified as high. This positioning enables formation of stable hydrogen bonds with target sites while providing enhanced metabolic stability through interaction with enzymatic active sites [7]. The 7-hydroxyl group contributes to increased solubility and moderate pharmacokinetic benefits, resulting in therapeutic indices of 2.5.

The 3-carbonyl acceptor configuration exhibits moderate hydrogen bonding strength with high pharmacokinetic benefits. This acceptor site provides stable binding interactions while maintaining structural integrity under physiological conditions [7]. The carbonyl oxygen at the 3-position forms consistent hydrogen bonds with donor groups in target binding sites, contributing to binding affinity enhancement and therapeutic indices of 1.8.

The 2-oxo acceptor configuration shows strong hydrogen bonding capabilities with high binding affinity enhancement. This position serves as a primary hydrogen bond acceptor site, forming stable interactions with amino acid residues in enzyme active sites [8]. The 2-oxo group contributes to enhanced metabolic stability and increased solubility, resulting in therapeutic indices of 2.2.

The 7-methoxy acceptor configuration demonstrates weak hydrogen bonding strength with low binding affinity enhancement. While methoxy groups can serve as hydrogen bond acceptors, their steric bulk and electronic properties limit their effectiveness compared to hydroxyl or carbonyl groups [9]. This configuration results in decreased solubility and moderate metabolic stability, leading to therapeutic indices of 1.2.

Phenyl-hydroxyl donor configurations provide moderate hydrogen bonding strength with high pharmacokinetic benefits. The phenyl-bound hydroxyl groups offer additional hydrogen bonding sites that can enhance target recognition and binding specificity [10]. This configuration demonstrates variable metabolic stability dependent on the hydroxyl position, with therapeutic indices of 2.0.

Dual acceptor configurations incorporating both 2-oxo and 3-carbonyl sites demonstrate enhanced hydrogen bonding strength with very high binding affinity enhancement. This configuration provides multiple interaction sites for target recognition, leading to significantly increased solubility and high pharmacokinetic benefits [7]. The dual acceptor pattern results in therapeutic indices of 3.5.

Dual donor configurations with hydroxyl groups at positions 7 and 8 exhibit enhanced hydrogen bonding strength with high binding affinity enhancement. This configuration provides multiple donor sites for target interaction while maintaining high metabolic stability [7]. The dual donor pattern contributes to increased solubility and moderate pharmacokinetic benefits, resulting in therapeutic indices of 2.8.

Mixed donor-acceptor configurations represent optimal hydrogen bonding arrangements with balanced binding affinity enhancement and pharmacokinetic properties. This configuration combines the advantages of both donor and acceptor sites, providing optimal binding interactions while maintaining balanced solubility characteristics [7]. The mixed configuration achieves therapeutic indices of 4.2, representing the highest optimization level.

ConfigurationHydrogen Bond StrengthBinding Affinity EnhancementPharmacokinetic BenefitMetabolic StabilitySolubility ImpactTherapeutic Index
7-OH donorStrongHighModerateEnhancedIncreased2.5
3-carbonyl acceptorModerateModerateHighStableModerate1.8
2-oxo acceptorStrongHighModerateEnhancedIncreased2.2
7-OCH3 acceptorWeakLowLowModerateDecreased1.2
Phenyl-OH donorModerateModerateHighVariableIncreased2.0
Dual acceptor (2,3)EnhancedVery HighHighHighSignificantly Increased3.5
Dual donor (7,8)EnhancedHighModerateHighIncreased2.8
Mixed donor-acceptorOptimalOptimalOptimalOptimalBalanced4.2

The comprehensive analysis of 3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one reveals optimal molecular characteristics for biological activity. The compound demonstrates molecular weight of 328.32 g/mol, LogP of 3.21, zero hydrogen bond donors, five hydrogen bond acceptors, four rotatable bonds, and polar surface area of 64.99 Ų [2]. These parameters align with optimal drug-likeness criteria and contribute to high bioavailability scores of 0.85.

XLogP3

3.5

Dates

Last modified: 08-18-2023

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